5-amino-N-(3,4-diethoxyphenethyl)-1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-N-(3,4-diethoxyphenethyl)-1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C27H36N6O6 and its molecular weight is 540.621. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research on triazole derivatives, such as those involving the synthesis of 1,2,4-triazole compounds, has demonstrated significant antimicrobial properties against various microorganisms. These compounds have been synthesized through reactions involving ester ethoxycarbonylhydrazones and primary amines, showing good to moderate activities against tested microorganisms (Bektaş et al., 2010).
Synthesis of Peptidomimetics
The chemistry of triazole compounds extends to the synthesis of peptidomimetics or biologically active compounds based on the triazole scaffold. A study described the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives through a ruthenium-catalyzed cycloaddition, which could serve as building blocks for triazole-containing dipeptides and other compounds with potential biological activities (Ferrini et al., 2015).
Properties
IUPAC Name |
5-amino-N-[2-(3,4-diethoxyphenyl)ethyl]-1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O6/c1-5-38-21-10-8-19(16-23(21)39-6-2)12-14-30-27(35)25-26(28)33(32-31-25)17-24(34)29-13-11-18-7-9-20(36-3)22(15-18)37-4/h7-10,15-16H,5-6,11-14,17,28H2,1-4H3,(H,29,34)(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKOTZSYTFUUKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC)N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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